4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3
Description
Historical Context and Development
The development of this compound emerged from extensive research into pyrimidine-based compounds for antiviral applications. The foundational work by Ludovici and colleagues in 2001 established the importance of dichloropyrimidine derivatives in the evolution of anti-human immunodeficiency virus drug candidates. This research demonstrated that pyrimidine-containing compounds, particularly those with 4,6-dichloro substitution patterns, exhibited significant potential as non-nucleoside reverse transcriptase inhibitors.
The historical significance of this compound class can be traced to the systematic exploration of pyrimidine analogs as versatile scaffolds in medicinal chemistry. Research conducted over the past sixty years has established pyrimidines as increasingly important core structures in drug molecules, with applications spanning anti-infectives, anticancer agents, immunology treatments, and neurological disorder therapeutics. The specific development of the 13C3-labeled variant represents a natural progression in this field, addressing the need for isotopically labeled standards for analytical and research purposes.
The compound's development was further motivated by the growing recognition of pyrimidine analogs as broad-spectrum therapeutic agents. Comprehensive reviews have highlighted the versatility of pyrimidine-containing drugs, demonstrating their efficacy across multiple therapeutic areas including antiviral, antifungal, antibiotic, anti-inflammatory, and anticancer applications. This broad therapeutic potential established the foundation for developing isotopically labeled variants to support advanced research methodologies.
Significance in Isotopic Labeling Chemistry
The 13C3 isotopic labeling of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile represents a significant advancement in stable isotope labeling technology. The compound carries three carbon-13 atoms strategically positioned within its molecular structure, as indicated by its molecular formula C8[13C]3H6Cl2N4 and molecular weight of 268.08 daltons. This isotopic incorporation serves multiple critical functions in chemical research and pharmaceutical development.
Stable isotope-labeled compounds like this 13C3 derivative function as essential environmental pollutant standards for detection in air, water, soil, sediment, and food matrices. The incorporation of carbon-13 isotopes provides a distinct mass signature that enables precise analytical differentiation from unlabeled compounds during mass spectrometric analysis. This capability proves particularly valuable in environmental monitoring and contamination studies where trace-level detection is required.
In pharmaceutical research, isotope labeling allows researchers to study metabolic pathways in vivo through safe, non-radioactive methodologies. The 13C3-labeled variant enables scientists to track the compound's metabolic fate, distribution, and transformation products without the safety concerns associated with radioactive isotopes. This application has become increasingly important in drug development processes where understanding metabolic pathways is crucial for efficacy and safety assessments.
The compound also serves as a chemical reference standard for identification, qualitative analysis, quantitative determination, and detection applications. Various nuclear magnetic resonance solvents can utilize this labeled compound to study molecular structure, reaction mechanisms, and reaction kinetics. The strategic placement of three carbon-13 atoms provides multiple reference points for structural elucidation and mechanistic studies.
Nomenclature and Chemical Identity
The systematic nomenclature of this compound reflects its complex molecular architecture and isotopic composition. The compound is registered under Chemical Abstracts Service number 1246818-77-8, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems refer to this compound using various systematic naming conventions, including the International Union of Pure and Applied Chemistry designation.
The molecular structure consists of a benzonitrile moiety connected through an amino linkage to a dichloropyrimidine ring system. The benzonitrile component contributes the characteristic cyano functional group (-C≡N) at the para position relative to the amino linkage. The pyrimidine ring bears two chlorine substituents at positions 4 and 6, creating a distinctive substitution pattern that influences the compound's chemical and biological properties.
The 13C3 isotopic labeling designation indicates that three specific carbon atoms within the molecular framework have been replaced with carbon-13 isotopes. This labeling pattern is strategically designed to maximize analytical utility while maintaining the compound's fundamental chemical and biological properties. The isotopic substitution creates a mass difference of approximately 3 daltons compared to the unlabeled parent compound, facilitating precise analytical differentiation.
The compound's systematic name incorporates the isotopic designation to distinguish it from the unlabeled variant. This nomenclature convention ensures clear identification in scientific literature, regulatory documentation, and commercial applications. The naming system follows established protocols for isotopically labeled compounds, providing standardized communication across research and industrial communities.
Relationship to Pyrimidine-Based Molecular Scaffolds
The compound this compound exemplifies the versatility and importance of pyrimidine-based molecular scaffolds in contemporary medicinal chemistry. Pyrimidines have emerged as privileged structures in drug discovery, demonstrating exceptional utility across diverse therapeutic applications. The specific substitution pattern present in this compound reflects optimized structural features identified through extensive structure-activity relationship studies.
The dichloropyrimidine core structure represents a refined molecular scaffold that has proven particularly effective in antiviral applications. Research has demonstrated that the 4,6-dichloro substitution pattern provides optimal binding interactions within the target protein binding sites. This substitution pattern creates a specific electronic and steric environment that enhances molecular recognition and biological activity. The strategic placement of chlorine atoms at positions 4 and 6 creates an electron-deficient pyrimidine ring that facilitates nucleophilic attack and subsequent chemical transformations.
The aminobenzonitrile substituent contributes additional structural complexity and functional diversity to the molecular scaffold. The para-cyanoaniline moiety has been identified as an optimal "eastern aromatic wing" in structure-activity relationship studies of related compounds. This structural element provides specific binding interactions that contribute to the compound's biological activity profile. The cyano group serves as both an electron-withdrawing substituent and a potential site for further chemical modification.
Contemporary research has expanded the understanding of pyrimidine-based scaffolds through comparative studies with related heterocyclic systems. Investigations into diarylpyridine derivatives have revealed that pyridine rings can serve as effective isosteric replacements for pyrimidine rings while maintaining biological activity. These studies have demonstrated that the pyrimidine scaffold provides a more convenient and economical synthetic route compared to alternative heterocyclic frameworks.
The relationship between this specific compound and broader pyrimidine-based drug development programs illustrates the systematic approach to molecular optimization in pharmaceutical research. The progression from simple pyrimidine derivatives to complex substituted analogs represents decades of iterative design and biological evaluation. The incorporation of isotopic labeling represents the most recent advancement in this evolutionary process, providing enhanced analytical capabilities while preserving the fundamental structural features that confer biological activity.
Properties
IUPAC Name |
4-[(4,6-dichloro(4,5,6-13C3)pyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17)/i5+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUVAXCNNGXQX-CWIKHUNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Synthesis via Sodium Hydride-Mediated Coupling
The most efficient method, adapted from patent CN110407756A, involves reacting 2-amino-4,6-dichloropyrimidine (II) with 4-fluorobenzonitrile-13C3 (I) under strongly basic conditions. Sodium hydride (NaH) deprotonates the amino group of (II), generating a nucleophilic amine that displaces fluorine in (I).
Reaction Conditions
-
Solvents : Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).
-
Temperature : 50–60°C (reflux).
-
Molar Ratios :
-
Reaction Time : 3–10 hours.
Procedure
-
Dissolve 2-amino-4,6-dichloropyrimidine (II) in THF/DMF.
-
Add NaH at 10–30°C, stir for 1–2 hours.
-
Introduce 4-fluorobenzonitrile-13C3 (I) and reflux.
-
Quench with ice water, filter, and wash to isolate the product.
Yield and Purity
Optimization of Reaction Parameters
Solvent Selection
Solvents influence reaction rate and yield due to their polarity and ability to stabilize intermediates:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 87.5 | 99.1 |
| DMF | 36.7 | 90.6 | 99.1 |
| DMAC | 37.8 | 81.2 | 99.3 |
Data sourced from patent examples.
DMF provides optimal yields due to its high polarity, facilitating better dissolution of NaH and intermediates.
Temperature and Time
-
Lower Temperatures (10–30°C): Ensure controlled deprotonation of (II) without side reactions.
-
Reflux Conditions (50–60°C): Accelerate the SNAr step, completing the reaction in 6 hours.
Isotopic Labeling Strategy
The 13C3 label is introduced via 4-fluorobenzonitrile-13C3, where three carbon atoms in the benzonitrile moiety are replaced with 13C. Key considerations include:
-
Sourcing Labeled Reagents : Suppliers like TRC Chemicals provide 13C-labeled precursors.
-
Minimizing Isotopic Dilution : Use anhydrous conditions to prevent hydrolysis, which could introduce unlabeled oxygen or hydrogen.
Industrial-Scale Adaptations
Scaling the synthesis to kilogram-scale (Example 3 in) demonstrates reproducibility:
-
Input : 200 g (II), 220 g (I).
-
Output : 285 g (87.5% yield).
-
Cost Reduction : Eliminates multi-step sequences, reducing waste and processing time.
Challenges and Mitigation
| Challenge | Solution |
|---|---|
| High Reactivity of NaH | Slow addition under nitrogen atmosphere. |
| Isotopic Impurity | Use HPLC-grade solvents and rigorous drying. |
| Exothermic Reaction | Temperature-controlled jacketed reactors. |
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile has been investigated as an intermediate in the synthesis of various antiviral agents. Its structure is crucial for the development of drugs targeting viral infections, particularly those related to HIV due to its potential inhibitory activity on HIV integrase .
Antiviral Activity
Research indicates that compounds similar to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile exhibit significant antiviral properties. Specifically, derivatives have been studied for their efficacy against HIV and other viral pathogens . The compound's mechanism often involves the inhibition of viral replication processes.
Cancer Research
Studies have explored the application of this compound in cancer therapy. Its ability to interact with specific cellular pathways makes it a candidate for further investigation as a potential anticancer agent. The dichloro-pyrimidine moiety is thought to enhance selectivity towards cancer cells .
Case Study 1: Antiviral Drug Development
A notable case involved the use of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile as a precursor in synthesizing etravirine, an antiretroviral medication used in HIV treatment. The synthesis route demonstrated high efficiency and product purity, leading to successful clinical applications .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death. Further research is ongoing to optimize these compounds for clinical use .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceutical Development | Intermediate for antiviral drugs | Key precursor for etravirine synthesis |
| Antiviral Activity | Inhibition of HIV replication | Potentially effective against other viral pathogens |
| Cancer Research | Inducing apoptosis in cancer cells | Ongoing studies to evaluate efficacy |
Mechanism of Action
The mechanism of action of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Parent Compound: 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile
Key Differences :
- Isotopic Labeling : The parent compound lacks 13C labeling, resulting in a lower molecular weight (285.09 g/mol vs. 288.09 g/mol for the 13C3-labeled variant).
- Analytical Utility : While the parent compound is used in synthetic chemistry or as a pharmaceutical intermediate, the 13C3-labeled version is tailored for traceability in quantitative analyses .
Brominated Analog: 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3
Structural and Functional Differences :
- Substituent Variation : This analog features a bromine atom at the 5-position of the pyrimidine ring, replacing one chlorine atom. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity (e.g., slower nucleophilic substitution) and intermolecular interactions.
- Regulatory Status: Classified as a controlled product with additional handling restrictions and a short shelf life, unlike the non-brominated 13C3 variant .
Pyridine-Based Analogs: 4-[di(pyridin-4-yl)amino]benzonitrile (17-A)
Comparative Analysis :
- Structural Divergence: Compound 17-A replaces the dichloropyrimidinyl group with di(pyridin-4-yl)amino substituents, resulting in a distinct molecular framework (C₁₇H₁₂N₄ vs. C₁₁H₆Cl₂N₄ for the target compound).
- Physical Properties: 17-A is a pale-yellow solid with a melting point of 82°C, whereas data for the target compound’s melting point remain unreported.
Nitrophenyl Derivative: N-(3-Nitrophenyl)pyridin-4-amine (18-A)
Functional Contrast :
- However, its lack of isotopic labeling limits its utility in mechanistic studies .
Research Implications
- Isotopic Labeling: The 13C3 label in the target compound enables precise tracking in metabolic studies, distinguishing it from non-labeled analogs .
- Substituent Effects : Bromination at the 5-position () introduces steric and electronic modifications that could influence binding affinity in kinase inhibition assays, warranting further pharmacological evaluation.
Biological Activity
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3, also known by its CAS number 329187-59-9, is a compound with significant biological activity, particularly in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably etravirine, an antiretroviral drug used in the treatment of HIV.
- Molecular Formula : C11H6Cl2N4
- Molecular Weight : 265.1 g/mol
- CAS Number : 329187-59-9
Synthesis
The synthesis of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile typically involves a one-step reaction using 2-amino-4,6-dichloropyrimidine and 4-fluorobenzonitrile in the presence of a strong base such as sodium hydride. The process is characterized by high purity and yield, making it economically viable for industrial applications .
The biological activity of this compound primarily stems from its ability to inhibit certain enzymes critical for viral replication. Specifically, it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is essential in the treatment of HIV. By binding to the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit potent antiviral activity against HIV. For instance, studies indicate that modifications to the pyrimidine ring can enhance the efficacy and selectivity of the compound against HIV strains resistant to other NNRTIs .
Case Studies
- Etravirine Synthesis : A study highlighted the role of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile as a key intermediate in the synthesis of etravirine. The compound's structural properties contribute to its effectiveness as an NNRTI, showcasing its importance in pharmaceutical development .
- Resistance Studies : Another investigation focused on how modifications to this compound can overcome resistance mechanisms in HIV strains. The findings indicated that specific alterations in the chemical structure could lead to improved binding affinities for reverse transcriptase, thus restoring efficacy against resistant viral strains .
Data Table: Biological Activity Summary
| Parameter | Value |
|---|---|
| CAS Number | 329187-59-9 |
| Molecular Weight | 265.1 g/mol |
| Biological Role | NNRTI |
| Target Enzyme | Reverse Transcriptase |
| Efficacy Against HIV | High |
| Resistance Overcoming Potential | Moderate to High |
Q & A
Q. Q1. What are the key synthetic pathways for 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) between 4,6-dichloro-2-pyrimidinamine and 4-aminobenzonitrile-13C3. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize transition states .
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation.
- Catalyst use : Base catalysts (e.g., K₂CO₃) deprotonate the amino group, accelerating NAS.
Q. Table 1. Comparative Synthesis Conditions
| Parameter | Patent Method | Literature Method |
|---|---|---|
| Solvent | DMF | THF |
| Temperature (°C) | 90 | 60 |
| Yield (%) | 85–90 | 57–92 |
Q. Q2. How is isotopic labeling (13C3) validated in this compound, and what analytical techniques are prioritized?
Methodological Answer: The 13C3 label is confirmed via:
- 13C NMR spectroscopy : Distinct peaks at δ ~110–120 ppm (nitrile carbon) and pyrimidine ring carbons, with splitting patterns reflecting isotopic enrichment .
- High-resolution mass spectrometry (HRMS) : Expected [M+H]+ ion matches theoretical mass (Δ < 3 ppm).
- Isotopic purity : LC-MS/MS quantifies 13C3 incorporation (>98% required for tracer studies).
Q. Table 2. Key NMR Assignments
| Carbon Position | δ (13C NMR, ppm) |
|---|---|
| Nitrile (C≡N) | 118.2 |
| Pyrimidine C4 | 162.5 |
| Pyrimidine C6 | 158.7 |
Advanced Research Questions
Q. Q3. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) across studies?
Methodological Answer: Contradictions in NMR data may arise from:
Q. Recommended workflow :
Replicate conditions from conflicting studies.
Perform 2D NMR (COSY, HSQC) to assign signals unambiguously.
Q. Q4. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
Q. Table 3. Degradation Half-Lives
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 1.0, 37°C | 2.1 | Hydrolyzed amine |
| pH 7.4, 25°C | 28.5 | None detected |
| 0.1% H₂O₂, 40°C | 5.8 | N-oxide |
Q. Q5. How can researchers design tracer studies using 13C3-labeled benzonitrile for metabolic pathway analysis?
Methodological Answer: Key considerations:
Q. Critical validation step :
Q. Q6. What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer: Challenges include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
